molecular formula C17H26N2O3 B248215 N-(2,5-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide

N-(2,5-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide

Cat. No. B248215
M. Wt: 306.4 g/mol
InChI Key: JDSOCLFZVCMCRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide, commonly known as DMMDA-2, is a synthetic compound that belongs to the phenethylamine family. It was first synthesized by Alexander Shulgin in the 1970s and is known for its psychoactive properties. However, in recent years, it has gained attention in the scientific community for its potential applications in various research fields.

Mechanism of Action

DMMDA-2 acts as a partial agonist of the 5-HT2A receptor, meaning it binds to the receptor and activates it to a lesser extent than a full agonist. This results in a moderate increase in serotonin neurotransmission, leading to altered perception, mood, and cognition.
Biochemical and Physiological Effects:
Studies have shown that DMMDA-2 can induce changes in brain activity and behavior, such as altered sensory perception, enhanced creativity, and increased empathy. It has also been found to have potential therapeutic applications in treating certain mental health disorders, such as depression and anxiety.

Advantages and Limitations for Lab Experiments

One advantage of using DMMDA-2 in lab experiments is its high potency and selectivity for specific serotonin receptors, which allows for precise manipulation of neurotransmitter activity. However, its psychoactive properties can also pose a risk to researchers and require careful handling and storage.

Future Directions

Future research on DMMDA-2 could focus on its potential therapeutic applications in treating mental health disorders, as well as its use in forensic analysis and drug development. Additionally, further studies could explore its effects on other serotonin receptors and their potential implications for brain function and behavior.

Synthesis Methods

DMMDA-2 can be synthesized through a multi-step process involving the condensation of 2,5-dimethoxybenzaldehyde with 4-methylpiperidine, followed by reduction and acylation. The final product is a white crystalline powder that is soluble in organic solvents.

Scientific Research Applications

DMMDA-2 has been used in various scientific research studies, including neuropharmacology, medicinal chemistry, and forensic analysis. It has been found to have affinity for serotonin receptors, particularly 5-HT2A and 5-HT2C, which are involved in regulating mood, cognition, and perception.

properties

Product Name

N-(2,5-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide

Molecular Formula

C17H26N2O3

Molecular Weight

306.4 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide

InChI

InChI=1S/C17H26N2O3/c1-13-6-9-19(10-7-13)11-8-17(20)18-15-12-14(21-2)4-5-16(15)22-3/h4-5,12-13H,6-11H2,1-3H3,(H,18,20)

InChI Key

JDSOCLFZVCMCRY-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)CCC(=O)NC2=C(C=CC(=C2)OC)OC

Canonical SMILES

CC1CCN(CC1)CCC(=O)NC2=C(C=CC(=C2)OC)OC

Origin of Product

United States

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